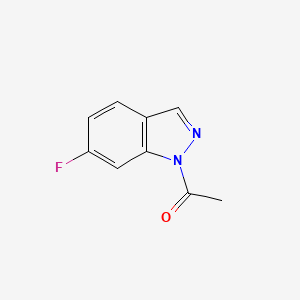
1-(6-Fluoro-1H-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The presence of a fluorine atom at the 6th position of the indazole ring and an ethanone group at the 1st position makes this compound unique
Vorbereitungsmethoden
The synthesis of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindazole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 6-fluoroindazole is reacted with acetyl chloride in the presence of a base to yield 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ethanone group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a model compound in studies involving fluorinated heterocycles and their reactivity.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets such as kinases. The fluorine atom enhances the compound’s binding affinity to its target proteins, potentially leading to the inhibition of kinase activity. This inhibition can disrupt cellular signaling pathways, making the compound a potential candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Fluoro-5-iodo-1H-indazol-1-yl)ethan-1-one: This compound has an additional iodine atom, which can alter its reactivity and biological activity.
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethan-1-one: The presence of a bromine atom instead of iodine can lead to different chemical and biological properties.
1-(6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one: This compound contains a boron-containing group, which can be used in cross-coupling reactions for the synthesis of more complex molecules.
The uniqueness of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
1-(6-fluoroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 |
InChI-Schlüssel |
XDJNPIATRJVLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=CC(=C2)F)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

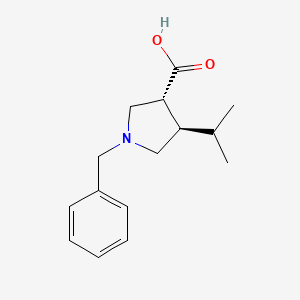
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
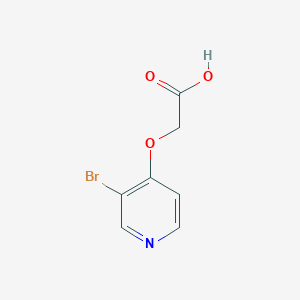
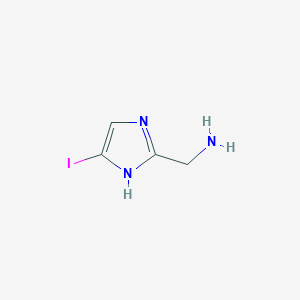
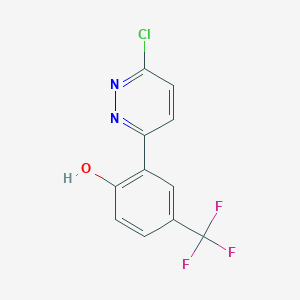
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
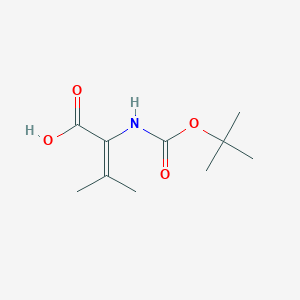
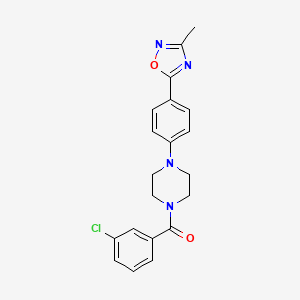
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
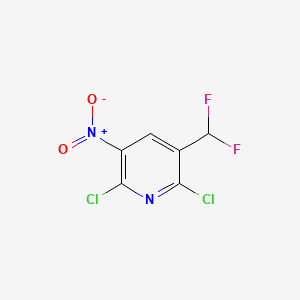
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
